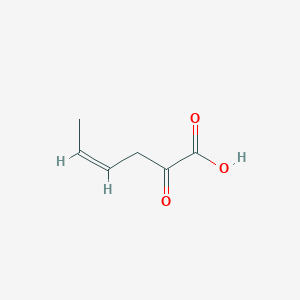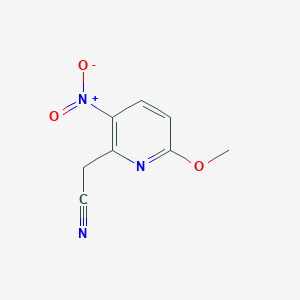
D-苏式-PDMP
描述
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: is a well-known inhibitor of glucosylceramide synthase, a key enzyme in sphingolipid biosynthesis . This compound is significant in the study of glycosphingolipid metabolism and has shown potential in various therapeutic applications, including the treatment of atherosclerosis and cardiac hypertrophy .
科学研究应用
Chemistry:
- Used extensively in the study of glycosphingolipid metabolism .
- Helps in understanding the role of glycosphingolipids in cell membrane structure and function .
Biology:
- Inhibits glucosylceramide synthase, leading to changes in cell surface glycosphingolipids .
- Affects neurite growth and axon branching, making it useful in neurological studies .
Medicine:
- Potential therapeutic agent for atherosclerosis and cardiac hypertrophy .
- Enhances the efficacy of treatments for these conditions by increasing the residence time in the body .
Industry:
作用机制
Target of Action
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell-cell interactions and signal transduction .
Mode of Action
D-threo-PDMP closely resembles the natural sphingolipid substrate of GCS . It acts as a competitive inhibitor of this enzyme, thereby reducing the glycosphingolipids on the cell surface by inhibiting glycosylation . This results in a reduction in the total length of the axon plexus and the number of axon branch points, ultimately inhibiting neurite growth .
Biochemical Pathways
The primary biochemical pathway affected by D-threo-PDMP is the sphingolipid metabolic pathway . By inhibiting GCS, D-threo-PDMP reduces the synthesis of glycosphingolipids, leading to a decrease in their levels on the cell surface . This can influence various cellular functions and signaling pathways, given the role of glycosphingolipids in these processes .
Pharmacokinetics
It’s known that the compound is used in research applications and is typically prepared as a solution for cell culture experiments . The final concentration of D-threo-PDMP used in these experiments can vary depending on the cell type and treatment periods .
Result of Action
The inhibition of GCS by D-threo-PDMP leads to a reduction in glycosphingolipid levels on the cell surface . This can impact various cellular functions, including the growth of neurites . In addition, D-threo-PDMP has been shown to reduce lipid uptake and vascular inflammation, thereby ameliorating atherosclerosis in experimental models .
Action Environment
The action of D-threo-PDMP can be influenced by various environmental factors. For instance, the compound is typically dissolved in water for use in cell culture experiments, and the solution is stored at 4°C . The effectiveness of D-threo-PDMP can also depend on the specific type of cells being treated and the duration of treatment .
生化分析
Biochemical Properties
D-threo-PDMP plays a crucial role in biochemical reactions by inhibiting the synthesis of glycosphingolipids . It interacts with enzymes such as glucosylceramide synthase, reducing the glycosphingolipids on the cell surface . The nature of these interactions involves the modulation of lipid metabolism and foam-cell formation .
Cellular Effects
D-threo-PDMP has profound effects on various types of cells and cellular processes. It influences cell function by preventing lipid uptake and reducing inflammatory responses in the arterial walls . It also impacts cell signaling pathways, gene expression, and cellular metabolism by down-regulating the expression of monocyte chemotactic protein 1 (MCP-1) and its receptor chemoattractant cytokine receptor 2 (CCR2) .
Molecular Mechanism
The mechanism of action of D-threo-PDMP is primarily through its inhibition of glucosylceramide synthase . It exerts its effects at the molecular level by binding to this enzyme, leading to a decrease in the synthesis of glucosylceramide and an increase in cellular ceramide . This results in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, D-threo-PDMP has been observed to lead to smaller and less vulnerable atherosclerotic lesions . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of D-threo-PDMP vary with different dosages . For instance, in apolipoprotein E-deficient (apoE−/−) mice fed a high-fat diet, treatment with D-threo-PDMP led to significant reductions in atherosclerotic plaques .
Metabolic Pathways
D-threo-PDMP is involved in the sphingolipid metabolic pathway . It interacts with enzymes such as glucosylceramide synthase and influences metabolic flux and metabolite levels .
Transport and Distribution
Its effects on lipid metabolism suggest that it may interact with lipid transporters and influence its localization or accumulation .
Subcellular Localization
Given its role in lipid metabolism, it is likely that it is localized to areas of the cell involved in lipid synthesis and transport .
准备方法
Synthetic Routes and Reaction Conditions:
- The compound is typically dissolved in water to make a 4 mM solution, filtered through a 0.22 μM membrane filter, and stored at 4°C as a stock solution .
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: can be synthesized by reacting 1-phenyl-2-decanoylamino-3-morpholino-1-propanol with appropriate reagents under controlled conditions.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation and Reduction: The compound undergoes oxidation and reduction reactions, affecting its efficacy and stability.
Substitution: It can participate in substitution reactions, altering its chemical structure and biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Major Products:
相似化合物的比较
D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol: (D-PBPP) - lacks the effect on mTORC1.
Myriocin: - a ceramide inhibitor with similar therapeutic potential.
Uniqueness:
- Its ability to modulate multiple pathways and targets sets it apart from other glycosphingolipid inhibitors .
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: uniquely inhibits both glucosylceramide synthase and mTORC1, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
